1-(5-Methylthiophen-3-yl)propan-1-ol
Description
1-(5-Methylthiophen-3-yl)propan-1-ol is an organic compound with the molecular formula C8H12OS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . This compound features a thiophene ring substituted with a methyl group at the 5-position and a propanol group at the 1-position.
Properties
IUPAC Name |
1-(5-methylthiophen-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-3-8(9)7-4-6(2)10-5-7/h4-5,8-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNNXASBAJHXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CSC(=C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Methylthiophen-3-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the alkylation of 5-methylthiophene with a suitable alkylating agent, followed by reduction to introduce the propanol group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(5-Methylthiophen-3-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophilic reagents like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-Methylthiophen-3-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 1-(5-Methylthiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme activity and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Methylthiophen-3-yl)propan-1-ol can be compared with other similar compounds, such as:
1-(5-Methylthiophen-3-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-(5-Methylthiophen-2-yl)propan-1-amine: Similar structure but with the thiophene ring substituted at the 2-position.
1-(2,5-Dimethylthiophen-3-yl)propan-1-ol: Similar structure but with an additional methyl group at the 2-position
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Biological Activity
1-(5-Methylthiophen-3-yl)propan-1-ol, a compound characterized by its thiophene ring, has garnered attention for its potential biological activities. The compound's structure suggests that it may exhibit various pharmacological properties, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₂OS. The presence of the thiophene ring is significant as thiophenes and their derivatives are known for their diverse biological activities.
The biological activity of this compound is likely mediated through several mechanisms:
- Antimicrobial Activity : Compounds with thiophene rings often exhibit antibacterial and antifungal properties due to their ability to interfere with microbial cell functions.
- Anticancer Potential : Research indicates that thiophene derivatives can inhibit key enzymes involved in cancer cell proliferation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. The following table summarizes findings from various assays:
Anticancer Activity
Studies exploring the anticancer effects of thiophene derivatives have demonstrated promising results. For instance, in vitro assays showed that compounds similar to this compound inhibited lactate dehydrogenase (LDH) activity in cancer cell lines, indicating potential cytotoxic effects:
Case Studies
Several case studies have been conducted to evaluate the biological activity of thiophene derivatives:
- Antimicrobial Screening : A study evaluated a series of thiophene derivatives against common bacterial strains using standard antimicrobial susceptibility testing methods. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Proliferation Inhibition : Research involving various human cancer cell lines demonstrated that thiophene derivatives could effectively reduce cell viability through apoptosis induction mechanisms. This suggests a potential therapeutic application for compounds like this compound in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
